1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 2. An ethoxyethyl linker connects the core to a urea moiety, which is further substituted with an m-tolyl (3-methylphenyl) group. The triazolo-pyridazine scaffold is known for its bioisosteric properties, mimicking purine rings in kinase inhibitors, while the urea group enhances hydrogen-bonding interactions with biological targets . The methoxy and methyl substituents influence lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
1-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-5-3-7-17(13-15)24-22(29)23-11-12-31-20-10-9-19-25-26-21(28(19)27-20)16-6-4-8-18(14-16)30-2/h3-10,13-14H,11-12H2,1-2H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHYMPXSVPHCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea is a complex organic molecule that belongs to the class of triazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, supported by research findings and data tables.
Chemical Structure
The compound features a triazole moiety fused with a pyridazine ring, which is known for its diverse pharmacological properties. The structural formula is as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N6O2
- Molecular Weight : 344.38 g/mol
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. A study indicated that compounds containing the triazole structure exhibit high activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from to , indicating potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies have suggested that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to the compound of interest have shown IC50 values ranging from to , highlighting their potential as anticancer agents . The mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. These compounds can inhibit various inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their chemical structure. Modifications at specific positions on the triazole ring or the attached aromatic groups can significantly enhance or diminish their activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antibacterial activity |
| Alkyl chain length | Longer chains may reduce efficacy |
Case Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various triazole derivatives, the compound demonstrated superior activity against Pseudomonas aeruginosa, with an MIC value significantly lower than standard antibiotics . This positions it as a promising candidate for further development in antimicrobial therapies.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of related triazole compounds on human cancer cell lines revealed that specific modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics . This suggests that structural optimization could yield potent anticancer agents.
Comparison with Similar Compounds
Structural Analogs with Triazolo-Pyridazine Cores and Urea Substituents
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea
- Key Differences : The phenyl group at position 3 of the triazolo-pyridazine is substituted with 3,4-dimethoxy instead of 3-methoxy. The urea group is attached to an o-tolyl (2-methylphenyl) rather than m-tolyl.
- Impact : The additional methoxy group may enhance solubility but reduce membrane permeability due to increased polarity. The ortho-methyl substitution on the urea could sterically hinder target binding compared to the meta-substituted analog .
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas
- Key Differences : A pyrrolidinyl linker replaces the ethoxyethyl chain, and the urea substituents vary (e.g., phenyl, alkyl).
- Kinetic solubility data for these analogs range from 10–50 μM, suggesting moderate bioavailability .
Urea-Containing Heterocycles with Alternative Cores
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Core : Pyridine-triazole hybrid instead of triazolo-pyridazine.
- The 4-methoxyphenyl urea group shares similarities with the target compound’s m-tolyl urea, though positional isomerism affects binding affinity .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Core : Triazolo-thiadiazole instead of triazolo-pyridazine.
- Impact: The thiadiazole ring increases electronegativity, improving interactions with fungal lanosterol demethylase (e.g., 14α-demethylase).
Substituent Variations and Physicochemical Properties
Melting Points and Stability
- Analysis: The high melting point of E-4b (253–255°C) suggests strong crystalline packing due to hydrogen-bonding from the propenoic acid group. The target compound’s urea group likely confers similar stability, though experimental data is needed .
Q & A
Q. What are the key considerations for synthesizing 1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea with high purity?
The synthesis involves multi-step reactions, including condensation of triazolopyridazine precursors with urea derivatives. Critical steps include:
- Reagent selection : Use triethylamine as a base to deprotonate intermediates and solvents like dichloromethane (DCM) or dimethylformamide (DMF) to stabilize reactive species .
- Optimized conditions : Room temperature reactions (e.g., oxidative cyclization using sodium hypochlorite in ethanol) reduce side products and improve yield .
- Purification : Column chromatography or preparative HPLC (with C18 columns) resolves impurities, while elemental analysis confirms stoichiometry .
Q. How is the molecular structure of this compound confirmed experimentally?
A multi-technique approach is essential:
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy and urea NH signals). IR confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₃N₅O₃ requires m/z 417.18) .
- Chromatography : HPLC with UV detection ensures >95% purity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
Key strategies include:
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol) to improve safety and reduce costs .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Process control : Use flow chemistry for exothermic reactions (e.g., cyclization) to maintain consistent temperature and minimize degradation .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Address variability by:
- Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out batch impurities .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests to confirm target specificity .
Q. How to design structure-activity relationship (SAR) studies to improve target affinity?
Focus on modifying substituents:
- Triazolopyridazine core : Introduce electron-withdrawing groups (e.g., -F) at position 3 to enhance π-stacking with hydrophobic enzyme pockets .
- Urea linker : Replace m-tolyl with bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) to probe steric effects on binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., 14-α-demethylase, PDB: 3LD6) to prioritize synthetic targets .
Q. What analytical approaches characterize metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation products (e.g., demethylation of methoxyphenyl groups) .
- Computational tools : Predict metabolic hotspots with software like MetaSite .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
